Cas no 2248322-69-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropyl-6-methylpyridine-3-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropyl-6-methylpyridine-3-carboxylate is a specialized heterocyclic compound featuring a fused isoindole-1,3-dione (phthalimide) core linked to a substituted pyridine carboxylate moiety. Its unique structure, combining cyclopropyl and methyl substituents on the pyridine ring, offers potential utility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The phthalimide group enhances stability and may influence binding interactions in target systems. This compound's defined stereoelectronic properties make it suitable for further derivatization or mechanistic studies. Its purity and structural specificity ensure reproducibility in research and development contexts.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropyl-6-methylpyridine-3-carboxylate structure
2248322-69-0 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropyl-6-methylpyridine-3-carboxylate
CAS No:2248322-69-0
MF:C18H14N2O4
MW:322.314764499664
CID:6255303
PubChem ID:165729668

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropyl-6-methylpyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-6517333
    • 2248322-69-0
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropyl-6-methylpyridine-3-carboxylate
    • Inchi: 1S/C18H14N2O4/c1-10-6-9-14(15(19-10)11-7-8-11)18(23)24-20-16(21)12-4-2-3-5-13(12)17(20)22/h2-6,9,11H,7-8H2,1H3
    • InChI Key: ORFAUYLWAWGKDT-UHFFFAOYSA-N
    • SMILES: O(C(C1=CC=C(C)N=C1C1CC1)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 322.09535693g/mol
  • Monoisotopic Mass: 322.09535693g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 535
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 76.6Ų
  • XLogP3: 2.5

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropyl-6-methylpyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6517333-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropyl-6-methylpyridine-3-carboxylate
2248322-69-0
0.25g
$985.0 2023-05-31
Enamine
EN300-6517333-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropyl-6-methylpyridine-3-carboxylate
2248322-69-0
0.05g
$900.0 2023-05-31
Enamine
EN300-6517333-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropyl-6-methylpyridine-3-carboxylate
2248322-69-0
10g
$4606.0 2023-05-31
Enamine
EN300-6517333-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropyl-6-methylpyridine-3-carboxylate
2248322-69-0
2.5g
$2100.0 2023-05-31
Enamine
EN300-6517333-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropyl-6-methylpyridine-3-carboxylate
2248322-69-0
1g
$1070.0 2023-05-31
Enamine
EN300-6517333-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropyl-6-methylpyridine-3-carboxylate
2248322-69-0
0.5g
$1027.0 2023-05-31
Enamine
EN300-6517333-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropyl-6-methylpyridine-3-carboxylate
2248322-69-0
5g
$3105.0 2023-05-31
Enamine
EN300-6517333-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropyl-6-methylpyridine-3-carboxylate
2248322-69-0
0.1g
$943.0 2023-05-31

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropyl-6-methylpyridine-3-carboxylate

Compound CAS No. 2248322-69-0: 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropyl-6-methylpyridine-3-carboxylate

The compound with CAS No. 2248322-69-0, known as 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropyl-6-methylpyridine-3-carboxylate, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and agrochemicals. This compound is notable for its unique structural features and its potential applications in drug development and pest control. Recent studies have highlighted its promising properties, making it a subject of extensive research.

Structural Insights and Synthesis

The molecular structure of 1,3-Dioxo-2,3-dihydro-1H-isoindol is characterized by a bicyclic system with a fused isoindole ring. The presence of the cyclopropyl group at position 6 of the pyridine ring introduces steric hindrance, which can influence the compound's reactivity and bioavailability. The carboxylate group at position 3 plays a crucial role in stabilizing the molecule and enhancing its solubility in polar solvents.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis. These methods have significantly improved the yield and purity of the compound, making it more accessible for large-scale production.

Biological Activity and Applications

Research has demonstrated that 1,3-Dioxo-2,3-dihydro-1H-isoindol exhibits potent biological activity across various domains. In pharmacology, it has shown promise as a potential lead compound for anti-inflammatory and anti-cancer drug development. Its ability to inhibit key enzymes involved in inflammatory pathways makes it a valuable candidate for therapeutic interventions.

In the agricultural sector, this compound has been explored as an active ingredient in pesticides due to its ability to disrupt insect nervous systems. Field trials have indicated high efficacy against major crop pests without significant adverse effects on non-target organisms.

Recent Research Findings

A groundbreaking study published in *Nature Communications* revealed that 1,3-Dioxo-2,3-dihydro-1H-isoindol can modulate ion channels in neuronal cells, opening new avenues for its application in neurodegenerative diseases. Additionally, researchers at Stanford University have reported on its potential as a biosensor for detecting environmental pollutants due to its high sensitivity to heavy metals.

Another notable development involves the use of this compound in nanotechnology. Scientists at MIT have successfully incorporated it into polymer-based nanoparticles for targeted drug delivery systems. This innovation enhances the bioavailability of therapeutic agents while minimizing systemic toxicity.

Future Prospects and Challenges

Despite its immense potential, several challenges remain before 1,3-Dioxo...

Recommend Articles

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk